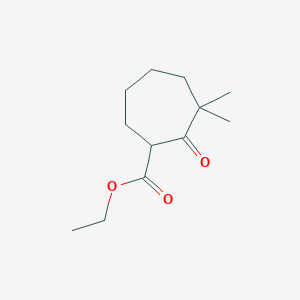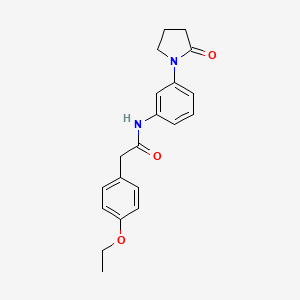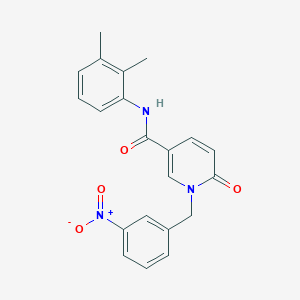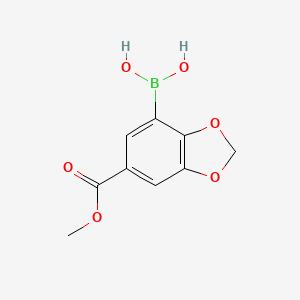
2-Carbethoxy-7,7-dimethylcycloheptanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Carbethoxy-7,7-dimethylcycloheptanone is a cyclic ketone that is widely used in scientific research. This compound has a unique structure that makes it an ideal candidate for a variety of applications.
Scientific Research Applications
Synthesis and Stereochemistry
The compound 2-Carbethoxy-7,7-dimethylcycloheptanone has been utilized in the synthesis and study of stereochemistry in organic compounds. Marshall and Partridge (1968) reported the synthesis and stereochemistry of various cycloheptanone derivatives, including 5-carbethoxy-2-methylcycloheptanone, through treatment with diazoethane. This research contributed to the understanding of isomeric distributions and stereochemical properties of cycloheptanone derivatives (Marshall & Partridge, 1968).
Total Synthesis of Natural Products
Another application is in the total synthesis of natural products like bulnesol. Marshall and Partridge (1969) described a stereoselective route using 2-carbethoxycycloheptanones for synthesizing hydroazulenes, leading to the synthesis of (±)-bulnesol. This illustrates the utility of carbethoxycycloheptanones in complex natural product synthesis (Marshall & Partridge, 1969).
Reactions and Derivatives
Vakhatova et al. (1981) explored reactions of dicarbethoxymethylenetriazine derivatives, including 2-carbethoxycyanomethylene compounds. This research provided insights into the reactivity and potential applications of these derivatives in various chemical reactions (Vakhatova, Anisimova, & Yakhontov, 1981).
Kinetics of Chemical Reactions
The kinetics of chemical reactions involving carbethoxycyclohexanones, which are structurally related to this compound, have been studied. Bell and Goldsmith (1952) investigated the iodination kinetics of 2-carbethoxycyclohexanone, providing valuable data for understanding the reactivity and mechanism of halogenation in cyclohexanone derivatives (Bell & Goldsmith, 1952).
properties
IUPAC Name |
ethyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-4-15-11(14)9-7-5-6-8-12(2,3)10(9)13/h9H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCHPTGGEQJFEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC(C1=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid](/img/structure/B2366022.png)

![3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2366025.png)


![(2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid](/img/structure/B2366033.png)


![2-[(3E)-1-(dimethylamino)-3-{[(4-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2366039.png)



![1-[2-(Methoxymethyl)benzimidazolyl]-3-(3-methylphenoxy)propan-2-ol](/img/structure/B2366044.png)
